(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO7S/c1-27(21,22)26-13-2-3-14-15(7-13)25-16(17(14)20)6-10-4-12(19)5-11-8-23-9-24-18(10)11/h2-7H,8-9H2,1H3/b16-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPHXLVXKYNGLG-SOFYXZRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Br)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Br)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a complex organic molecule with considerable potential in medicinal chemistry. Its unique structure, characterized by a benzofuran core and various functional groups, suggests a wide range of biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound's molecular formula is , with a molecular weight of 488.3 g/mol. The structure includes several key features:
- Benzofuran Core : A common motif in many biologically active compounds.
- Benzo[d][1,3]dioxin Moiety : Known for its role in various pharmacological activities.
- Methanesulfonate Group : Enhances solubility and bioavailability.
While the precise mechanism of action for this compound has not been fully elucidated, preliminary studies suggest that it may interact with specific biological targets such as:
- Glycogen Synthase Kinase 3β (GSK-3β) : This kinase is implicated in various diseases including Alzheimer's and cancer. Compounds with similar structures have shown inhibitory activity against GSK-3β with IC50 values in the micromolar range .
- Serine/Threonine Kinases : The compound may exhibit anti-inflammatory properties by modulating kinase activity involved in inflammatory pathways.
Antitumor Activity
Research indicates that benzofuran derivatives can exhibit significant antitumor activity. For instance, compounds structurally related to (Z)-2 have demonstrated cytotoxic effects against various cancer cell lines. A study highlighted the antitumor efficacy of a related benzofuran derivative with an IC50 value around 10 μM against neuroblastoma cells .
Antibacterial Properties
Benzofuran derivatives have also been evaluated for their antibacterial activity. In a comparative study, several benzofurans showed inhibition against Gram-positive and Gram-negative bacteria at varying concentrations. For example, one derivative inhibited Staphylococcus aureus at concentrations as low as 0.833 mg/mL .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Preliminary structure-activity relationship studies indicate that it could selectively inhibit SIRT2 (an NAD+-dependent deacetylase) with promising IC50 values in the micromolar range . This inhibition could have implications for cancer therapy and neurodegenerative diseases.
Case Studies
- Study on GSK-3β Inhibition :
-
Antibacterial Screening :
- Objective : To assess antibacterial efficacy against common pathogens.
- Methodology : Minimum inhibitory concentration (MIC) assays were conducted against Escherichia coli and Bacillus subtilis.
- Findings : The compound exhibited notable antibacterial activity with MIC values comparable to standard antibiotics .
Comparative Analysis of Related Compounds
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound A | Benzofuran Derivative | 10 | Antitumor |
| Compound B | Benzodioxin Analog | 5 | GSK-3β Inhibition |
| Compound C | Benzofuran-SIRT2 Inhibitor | 3.81 | SIRT2 Inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
